3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal is an organic compound notable for its unique bicyclic structure. This compound is classified under the category of aldehydes and is recognized for its applications across various fields, including organic chemistry, biology, and industrial processes. Its molecular formula is , with a molecular weight of approximately 192.30 g/mol. The compound's IUPAC name is (Z)-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-2-enal, and it has a CAS number of 84682-12-2, which is used for identification in chemical databases .
The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal typically involves several steps:
The molecular structure of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal can be described as follows:
Property | Value |
---|---|
IUPAC Name | (Z)-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-2-enal |
InChI | InChI=1S/C13H20O/c1-9(6-7-14)12... |
InChI Key | VAYVKDRGIHTJMV-TWGQIWQCSA-N |
Isomeric SMILES | C/C(=C/C=O)/C1C2CCC(C2)C1(C)C |
Canonical SMILES | CC(=CC=O)C1C2CCC(C2)C1(C)C |
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal can participate in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the major products formed during these reactions .
The mechanism by which 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal exerts its effects involves interactions with specific molecular targets such as enzymes or receptors within biological systems:
The exact mechanisms are still under investigation, particularly regarding its potential therapeutic applications .
The physical and chemical properties are essential for understanding the compound's behavior in various applications and reactions .
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal has a wide range of scientific uses:
These applications highlight the compound's versatility across multiple scientific disciplines .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8